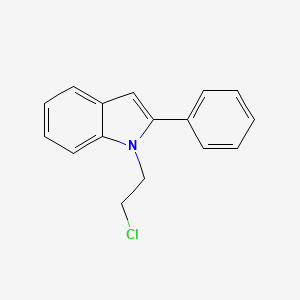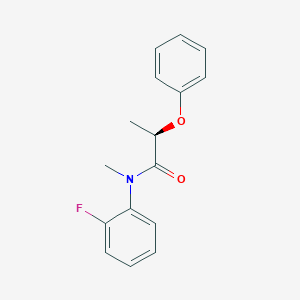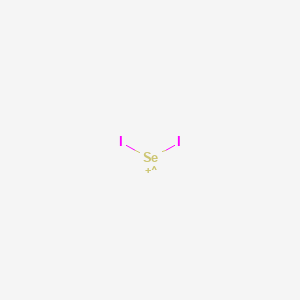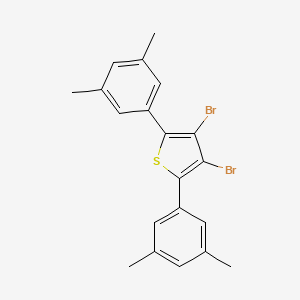
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and two 3,5-dimethylphenyl groups attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene typically involves the bromination of 2,5-bis(3,5-dimethylphenyl)thiophene. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 3 and 4 positions of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Substitution Reactions: Various substituted thiophenes depending on the substituent introduced.
Coupling Reactions: Biaryl compounds with extended conjugation.
Reduction Reactions: 2,5-bis(3,5-dimethylphenyl)thiophene.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is used in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene involves its interaction with various molecular targets, depending on the specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts . In biological systems, its interactions with proteins and other biomolecules are studied to understand its potential effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dibromo-2,5-bis(methylthio)thiophene: Similar in structure but with methylthio groups instead of dimethylphenyl groups.
2,5-Dibromo-3,4-ethylenedioxythiophene: Contains ethylenedioxy groups, making it more suitable for electronic applications.
3,3′-Dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene: Used in the synthesis of polymers for organic electronics.
Uniqueness
3,4-Dibromo-2,5-bis(3,5-dimethylphenyl)thiophene is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic characteristics.
Eigenschaften
CAS-Nummer |
925913-06-0 |
|---|---|
Molekularformel |
C20H18Br2S |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
3,4-dibromo-2,5-bis(3,5-dimethylphenyl)thiophene |
InChI |
InChI=1S/C20H18Br2S/c1-11-5-12(2)8-15(7-11)19-17(21)18(22)20(23-19)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |
InChI-Schlüssel |
OYBDISLPSBMCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=C(C(=C(S2)C3=CC(=CC(=C3)C)C)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)





![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)
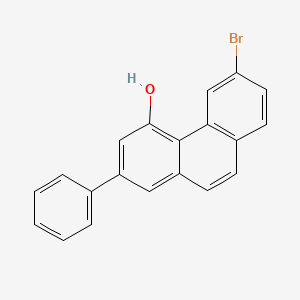
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)


